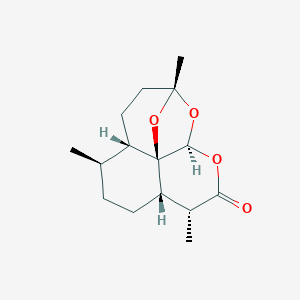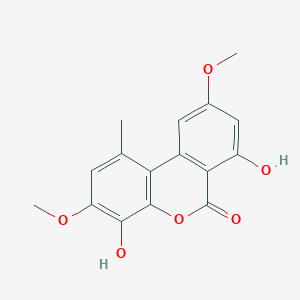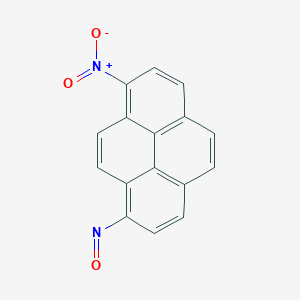
1-Nitro-8-nitrosopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-8-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the combustion of organic materials such as tobacco smoke, diesel exhaust, and grilled or charred meat. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans. The purpose of
Wirkmechanismus
1-Nitro-8-nitrosopyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. 1-Nitro-8-nitrosopyrene also induces oxidative stress and inflammation, which can further contribute to carcinogenesis.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Nitro-8-nitrosopyrene can induce DNA damage, oxidative stress, and inflammation in various cell types, including lung, liver, and bladder cells. It has also been shown to cause lung tumors in mice and rats when administered orally or by inhalation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-8-nitrosopyrene is a useful tool for studying the carcinogenicity of PAHs due to its high potency and ability to induce DNA damage and oxidative stress. However, its low solubility in water and organic solvents can make it difficult to work with in some experiments.
Zukünftige Richtungen
Future research on 1-Nitro-8-nitrosopyrene should focus on identifying the specific DNA adducts formed by its metabolites and their role in carcinogenesis. Studies should also investigate the effects of 1-Nitro-8-nitrosopyrene on other organs and tissues, as well as its potential for transplacental and transgenerational effects. Additionally, research should explore the use of 1-Nitro-8-nitrosopyrene as a biomarker for PAH exposure and its potential for use in cancer prevention and treatment.
Synthesemethoden
1-Nitro-8-nitrosopyrene can be synthesized by the nitration of 8-nitroso-pyrene using nitric acid and sulfuric acid. The reaction yields 1-Nitro-8-nitrosopyrene as a yellow crystalline solid with a melting point of 245-247°C.
Wissenschaftliche Forschungsanwendungen
1-Nitro-8-nitrosopyrene is used as a model compound for studying the carcinogenicity of PAHs. It has been shown to induce DNA damage, oxidative stress, and inflammation in vitro and in vivo. It is also used as a marker for exposure to PAHs in environmental and occupational studies.
Eigenschaften
CAS-Nummer |
100593-23-5 |
|---|---|
Produktname |
1-Nitro-8-nitrosopyrene |
Molekularformel |
C16H8N2O3 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
1-nitro-8-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-1-2-10-4-8-14(18(20)21)12-6-5-11(13)15(9)16(10)12/h1-8H |
InChI-Schlüssel |
PAJDGJYLNJGDDA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
Andere CAS-Nummern |
100593-23-5 |
Synonyme |
1-nitro-8-nitrosopyrene l-nitroso-8-nitropyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





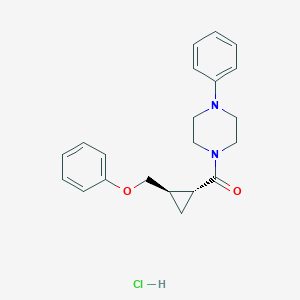
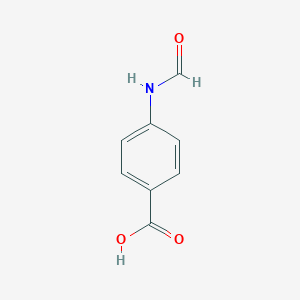
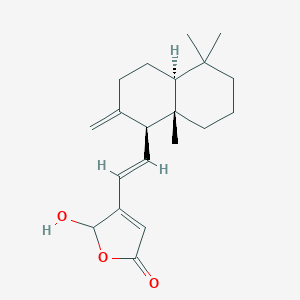



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


